5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1h-1,2,4-triazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the azetidine ring through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative activity.
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole: Another heterocyclic compound with potential biological activities.
Uniqueness
5-(Azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole stands out due to its unique combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-3-cyclopropyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H16N4/c1-14-9(4-7-5-11-6-7)12-10(13-14)8-2-3-8/h7-8,11H,2-6H2,1H3 |
InChI Key |
AXYOOGCXIAARJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CC2)CC3CNC3 |
Origin of Product |
United States |
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